N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
This compound features a 1,3,4-oxadiazole core linked to a 2,3-dihydrobenzo[b][1,4]dioxine moiety via a carboxamide bridge. The oxadiazole ring is substituted with a 2,4-dimethoxyphenyl group, which introduces electron-donating methoxy substituents. The 1,3,4-oxadiazole scaffold is widely recognized for its metabolic stability and ability to participate in hydrogen bonding, making it a common pharmacophore in drug design .
Properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6/c1-24-11-7-8-12(15(9-11)25-2)18-21-22-19(28-18)20-17(23)16-10-26-13-5-3-4-6-14(13)27-16/h3-9,16H,10H2,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYJPECLKYTKPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3COC4=CC=CC=C4O3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews the available data on its biological effects, focusing on its anticancer properties, antimicrobial activity, and potential mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O5 |
| Molecular Weight | 358.36 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance:
- Mechanism of Action : Compounds with similar structures have been shown to induce apoptosis in cancer cells by interacting with various signaling pathways. The oxadiazole ring is often implicated in inhibiting key enzymes involved in tumor progression.
- In Vitro Studies : In a study where various oxadiazole derivatives were evaluated for their cytotoxicity against different cancer cell lines (e.g., HEPG2 liver cancer and MCF7 breast cancer), some derivatives exhibited IC50 values significantly lower than standard chemotherapeutics. For example:
- Case Study : A specific derivative of the compound under discussion was tested against multiple cancer lines and showed promising results in inhibiting cell proliferation with a growth inhibition percentage (GP) exceeding that of established drugs like doxorubicin.
Antimicrobial Activity
Research has also explored the antimicrobial properties of oxadiazole derivatives:
- In Vitro Testing : Several studies reported that compounds with similar structures demonstrated effective antibacterial and antifungal activities. For instance:
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cellular metabolism and proliferation. For example:
- Receptor Modulation : The presence of the oxadiazole ring suggests potential interactions with cellular receptors that could modulate signaling pathways critical for cell survival and growth.
Summary of Research Findings
The following table summarizes key findings from various studies on the biological activity of compounds related to this compound:
| Study Focus | Cell Line/Pathogen | IC50/MIC Values | Comments |
|---|---|---|---|
| Anticancer Activity | PC-3 (Prostate Cancer) | 0.67 µM | Significant growth inhibition |
| Anticancer Activity | MCF7 (Breast Cancer) | 0.80 µM | Comparable to standard treatments |
| Antimicrobial Activity | S. aureus | Low micromolar | Effective against Gram-positive bacteria |
| Antimicrobial Activity | E. coli | Low micromolar | Effective against Gram-negative bacteria |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
N-(5-(2,5-Dichlorophenyl)-1,3,4-Oxadiazol-2-yl)-2,3-Dihydrobenzo[b][1,4]Dioxine-6-Carboxamide ()
- Structural Difference : The oxadiazole ring is substituted with a 2,5-dichlorophenyl group instead of 2,4-dimethoxyphenyl.
- Impact : Chlorine atoms are electron-withdrawing and increase lipophilicity, which may enhance membrane permeability but reduce solubility compared to methoxy groups. This substitution could shift target selectivity or potency due to altered electronic and steric profiles .
N-(5-(4-Fluorophenyl)-1,3,4-Oxadiazol-2-yl)-3,4-Dihydroisoquinoline-2(1H)-Carboxamide ()
- Structural Difference: The dihydrobenzo[b][1,4]dioxine is replaced with a dihydroisoquinoline core, and the substituent is 4-fluorophenyl.
- Impact: Fluorine’s electronegativity and small size may improve metabolic stability and binding affinity. The isoquinoline core introduces nitrogen atoms, enabling additional hydrogen bonding. This compound (MW: 338.34) is structurally distinct but shares the oxadiazole-carboxamide framework .
Modifications to the Benzamide Moiety
Compounds 18–21 from
These analogs retain the 1,3,4-oxadiazole and dihydrobenzo[b][1,4]dioxine core but vary in benzamide substituents:
- Compound 19: 3-(Trifluoromethyl)benzamide.
- Compound 21 : 4-Bromobenzamide.
- Bromine’s bulkiness may hinder binding in sterically constrained active sites but enhance halogen bonding.
All compounds in this series were synthesized via coupling reactions (Methods A/B) and showed >95% purity.
Anti-Inflammatory Bis-Oxadiazole Derivatives ()
- Structural Difference : Bis-oxadiazoles with nitro and methoxy/hydroxy groups.
- Impact : Nitro groups are redox-active and may modulate anti-inflammatory activity via free radical scavenging. However, they contrast sharply with the target compound’s methoxy groups, which are less reactive but improve solubility .
HSF1 Pathway Inhibitors ()
- Structural Difference: Quinoline-carboxamide extensions replace the benzamide group.
- Impact: These larger molecules (e.g., compound with azetidine-methyl groups) target heat shock factor 1 (HSF1) in ovarian cancer. The dihydrobenzo[b][1,4]dioxine moiety remains critical for binding, but the quinoline addition broadens the pharmacological scope .
Q & A
Basic: What are the key synthetic pathways for synthesizing this compound, and what critical parameters influence yield and purity?
The synthesis typically involves a multi-step route:
Oxadiazole ring formation : Cyclization of a thiosemicarbazide intermediate under oxidative conditions (e.g., using H₂O₂ or I₂ in ethanol) .
Coupling reactions : Amide bond formation between the oxadiazole and dihydrobenzo[b][1,4]dioxine-carboxylic acid using carbodiimide coupling agents (e.g., EDC/HOBt) .
Functionalization : Methoxy group introduction via nucleophilic substitution or protection/deprotection strategies .
Critical parameters :
- Solvent choice (polar aprotic solvents like DMF improve coupling efficiency) .
- Temperature control during cyclization (60–80°C optimal for oxadiazole formation) .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) .
Basic: Which analytical techniques are most reliable for confirming the compound’s structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; oxadiazole C=O at ~165 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 427.12) and fragmentation patterns .
- IR spectroscopy : Validate amide C=O (~1680 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
Advanced: How can researchers optimize reaction conditions to mitigate by-products during oxadiazole formation?
- Catalyst screening : Use iodine in ethanol instead of H₂O₂ to reduce thiourea by-products .
- Stepwise temperature ramping : Initiate cyclization at 50°C, then increase to 80°C to minimize side reactions .
- In-situ monitoring : TLC or HPLC to track reaction progress and terminate at ~90% conversion .
Advanced: What strategies are recommended for designing analogs to improve target selectivity?
- Substituent variation : Replace 2,4-dimethoxyphenyl with electron-withdrawing groups (e.g., nitro) to modulate electronic effects on bioactivity .
- Scaffold hopping : Replace the oxadiazole with a 1,2,4-triazole to assess impact on binding affinity .
- Molecular docking : Pre-screen analogs against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis .
Advanced: How should researchers resolve contradictions in bioactivity data across different assays?
- Cross-validation : Use orthogonal assays (e.g., enzymatic inhibition + cell-based viability) to confirm activity .
- Solubility checks : Ensure the compound is fully dissolved in assay buffers (DMSO concentration ≤1%) to avoid false negatives .
- Metabolite screening : Test for instability in serum-containing media using LC-MS to rule out rapid degradation .
Advanced: What methodologies are effective for troubleshooting low yields during amide coupling?
- Activating agent optimization : Replace EDC with DCC or use uronium salts (HATU) for sterically hindered amines .
- pH control : Maintain reaction pH 7–8 with N-methylmorpholine to enhance coupling efficiency .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 1h under 100W irradiation .
Advanced: How can computational modeling guide the identification of biological targets?
- Pharmacophore mapping : Use Schrödinger’s Phase to align compound features (e.g., hydrogen bond acceptors) with known inhibitors .
- Molecular dynamics (MD) simulations : Simulate binding stability (50 ns trajectories) to assess target engagement .
- Druggability assessment : Predict ADMET properties with SwissADME to prioritize targets with favorable pharmacokinetics .
Advanced: What experimental approaches are suitable for studying the compound’s stability under physiological conditions?
- pH stability profiling : Incubate in buffers (pH 1–9) at 37°C for 24h, monitor degradation via HPLC .
- Light sensitivity : Expose to UV (254 nm) and quantify photodegradation products .
- Thermal stability : Store at 4°C, 25°C, and 40°C for 1 month; assess purity changes .
Advanced: How can structure-activity relationship (SAR) studies be systematically conducted?
- Fragment-based design : Synthesize truncated analogs (e.g., remove dihydrobenzo[b][1,4]dioxine) to identify core pharmacophores .
- 3D-QSAR : Build CoMFA/CoMSIA models using BioSolveIT to correlate substituent properties with activity .
- Crystallography : Co-crystallize with target proteins to identify key binding interactions .
Advanced: What in vitro models are optimal for assessing metabolic stability?
- Liver microsomes : Incubate with human/rat microsomes + NADPH, measure parent compound depletion over 60 min .
- CYP450 inhibition assays : Use fluorogenic substrates to identify isoform-specific interactions (e.g., CYP3A4) .
- Hepatocyte co-cultures : Evaluate phase II metabolism (glucuronidation/sulfation) in primary cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
